REACTION_CXSMILES
|
NC1C=CC(I)=CN=1.C(NC1C=CC(S)=CC=1)(=O)C.C[O-].[Na+].C(NC1C=CC([C:33]2([S:40][C:41]3[CH:46]=[CH:45][C:44]([NH:47][C:48](=[O:50])[CH3:49])=[CH:43][CH:42]=3)[CH:38]=[N:37][C:36]([NH2:39])=[CH:35][CH2:34]2)=CC=1)(=O)C>[Cu]>[C:48]([NH:47][C:44]1[CH:43]=[CH:42][C:41]([S:40][C:33]2[CH:34]=[CH:35][C:36]([NH2:39])=[N:37][CH:38]=2)=[CH:46][CH:45]=1)(=[O:50])[CH3:49] |f:2.3|
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S
|
Name
|
sodium methoxide
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
Example 2 ( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5(p-acetamidophenyl) 5-(p-acetamidophenylthio)2-amino pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C1(CC=C(N=C1)N)SC1=CC=C(C=C1)NC(C)=O
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)SC=1C=CC(=NC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |